(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H16BrN3S and its molecular weight is 446.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables that summarize key results.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds indicated that those with specific substitutions showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 μg/mL, highlighting the effectiveness of these derivatives in combating microbial infections .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
7b | 0.22 | S. aureus |
10 | 0.25 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. For example, compound 13 demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent, indicating its promising efficacy in cancer treatment .
Cell Line | Compound | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|---|
A549 (Lung) | 13 | <10 | 15 |
Jurkat (Leukemia) | 13 | <10 | 12 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives were assessed using picrotoxin-induced convulsion models. The compound demonstrated a median effective dose (ED50) of 18.4 mg/kg, suggesting its potential utility in treating seizure disorders .
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives similar to the compound :
- Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The most potent derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis.
- Anticancer Evaluation : In a comparative study involving various thiazole compounds, one derivative exhibited significant cytotoxicity against both A549 and Jurkat cell lines with IC50 values significantly lower than traditional chemotherapeutics.
- Anticonvulsant Efficacy : In animal models, certain thiazole compounds showed promising results in reducing seizure frequency and severity compared to control groups.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3S/c1-15-10-20(24)8-9-21(15)26-13-19(12-25)23-27-22(14-28-23)18-7-6-16-4-2-3-5-17(16)11-18/h2-11,13-14,26H,1H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCASWIVGUQSKY-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.